N-Methyl-2-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-4-carboxamide
Description
N-Methyl-2-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-4-carboxamide is a synthetic organic compound featuring a pyridine core substituted with a methylsulfanyl group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a methyl group and a 2-oxo-1-phenylpyrrolidin-3-yl ring.
Properties
IUPAC Name |
N-methyl-2-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-20(17(22)13-8-10-19-16(12-13)24-2)15-9-11-21(18(15)23)14-6-4-3-5-7-14/h3-8,10,12,15H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWCWNCKKUVVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1=O)C2=CC=CC=C2)C(=O)C3=CC(=NC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-2-methylsulfanyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. Its unique structure, which includes a pyridine ring, a carboxamide group, and a methylsulfanyl group, suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 341.43 g/mol. The structural characteristics include:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Carboxamide group : Contributes to the compound's solubility and reactivity.
- Methylsulfanyl group : May enhance biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors could modulate various signaling pathways, influencing cellular responses.
- Gene Expression Regulation : It may affect the expression of genes involved in critical biological processes.
Research Findings
Recent research has explored the pharmacological potential of compounds structurally related to this compound. For instance, studies indicate that thiazolidinone derivatives possess significant biological activity, suggesting that this compound may also share similar properties.
Case Studies
- Antimicrobial Studies : A study on thiazolidinone derivatives showed promising results against various bacterial strains, indicating potential for this compound to exhibit similar effects.
- Cytotoxicity Assays : Preliminary assays on related compounds have indicated cytotoxic effects on cancer cell lines, warranting further investigation into the anticancer potential of this compound .
Potential Applications
Given its structure, this compound holds promise for various applications:
| Application Area | Potential Impact |
|---|---|
| Medicinal Chemistry | Development of new antimicrobial agents |
| Drug Discovery | Novel therapeutic agents for inflammatory diseases |
| Pharmacology | Investigating enzyme interactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
The compound shares structural motifs with two 1,4-dihydropyridine derivatives reported in :
- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Table 1: Structural Comparison
| Feature | Target Compound | AZ331/AZ257 |
|---|---|---|
| Core Structure | Pyridine (aromatic) | 1,4-Dihydropyridine (non-aromatic, reduced) |
| Carboxamide Position | Position 4 | Position 3 |
| Thioether Substituent | 2-methylsulfanyl | 6-{[2-(aryl)-2-oxoethyl]thio} |
| Key Substituents | 2-oxo-1-phenylpyrrolidin-3-yl, methyl | 5-cyano, 4-(2-furyl), N-(2-methoxyphenyl) |
Implications of Structural Differences
Core Structure and Reactivity
- In contrast, the 1,4-dihydropyridine core in AZ331/AZ257 is non-aromatic, enabling conformational flexibility and redox sensitivity, a hallmark of calcium channel blockers like nifedipine .
Substituent Effects
- Thioether Groups : The target’s 2-methylsulfanyl group is simpler and less sterically hindered than the 6-{[2-(aryl)-2-oxoethyl]thio} substituents in AZ331/AZ257, which may influence solubility and metabolic stability.
- Carboxamide Position: Position 4 (pyridine) vs.
- Pyrrolidinone vs. Methoxyphenyl: The 2-oxo-1-phenylpyrrolidin-3-yl group in the target may enhance binding to proteases or kinases, whereas the N-(2-methoxyphenyl) in AZ331/AZ257 could favor interactions with G-protein-coupled receptors.
Pharmacological and Physicochemical Considerations
- Metabolic Stability : The methylsulfanyl group in the target may undergo oxidative metabolism, whereas the bromophenyl group in AZ257 could resist degradation, prolonging half-life.
- Biological Targets : Dihydropyridines are classically associated with voltage-gated calcium channels, but the target’s pyridine scaffold suggests divergent mechanisms, possibly kinase or protease inhibition.
Lumping Strategy and Classification ()
Per the lumping strategy, compounds with shared functional groups (e.g., thioethers, carboxamides) may be grouped for predictive modeling. However, the core structure divergence (pyridine vs. dihydropyridine) places the target in a distinct category, as aromaticity profoundly alters electronic properties and reactivity .
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